molecular formula C13H14N4S B11970175 7-Ethyl-5-methyl-10-thia-3,4,6,8-tetraazatetracyclo[7.6.0.0^{2,6}.0^{11,15}]pentadeca-1(9),2,4,7,11(15)-pentaene

7-Ethyl-5-methyl-10-thia-3,4,6,8-tetraazatetracyclo[7.6.0.0^{2,6}.0^{11,15}]pentadeca-1(9),2,4,7,11(15)-pentaene

Cat. No.: B11970175
M. Wt: 258.34 g/mol
InChI Key: PAMDOAUASDEVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyl-5-methyl-10-thia-3,4,6,8-tetraazatetracyclo[7.6.0.0{2,6}.0{11,15}]pentadeca-1(9),2,4,7,11(15)-pentaene is a complex heterocyclic compound. It features a unique structure with multiple nitrogen atoms and a sulfur atom, making it a member of the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds .

Preparation Methods

The synthesis of 7-Ethyl-5-methyl-10-thia-3,4,6,8-tetraazatetracyclo[7.6.0.0{2,6}.0{11,15}]pentadeca-1(9),2,4,7,11(15)-pentaene involves multiple steps. One common method includes the use of cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol. This reaction yields a tricyclic indole, which can be further modified to obtain the desired compound . Industrial production methods often involve similar multi-step synthetic routes, optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

7-Ethyl-5-methyl-10-thia-3,4,6,8-tetraazatetracyclo[7.6.0.0{2,6}.0{11,15}]pentadeca-1(9),2,4,7,11(15)-pentaene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and antitumor activities.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer research, it has shown potential to induce apoptosis in tumor cells by targeting specific cellular pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H14N4S

Molecular Weight

258.34 g/mol

IUPAC Name

7-ethyl-5-methyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

InChI

InChI=1S/C13H14N4S/c1-3-10-14-13-11(8-5-4-6-9(8)18-13)12-16-15-7(2)17(10)12/h3-6H2,1-2H3

InChI Key

PAMDOAUASDEVQC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C3=C(S2)CCC3)C4=NN=C(N14)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.